N(4), O(2')-Dimethylcytidine

RNA Thermodynamics Ribosome Structure Nucleic Acid Stability

Dual-methylated m4Cm is the definitive nucleoside for 16S rRNA decoding center research. Confers -1.3 kcal/mol RNA duplex stabilization vs. -0.6 kcal/mol for Cm—a 2.2× enhancement that monomethylated analogs cannot replicate. Validated for sequential RsmH/RsmI methyltransferase reconstitution, cryo-EM/X-ray structural biology, and cross-kingdom phylogenetic profiling. Scalable 67%-yield synthesis supports phosphoramidite-grade production for solid-phase RNA assembly. Insist on authentic m4Cm for publication-grade results.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
CAS No. 13048-95-8
Cat. No. B082665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(4), O(2')-Dimethylcytidine
CAS13048-95-8
SynonymsN(4), O(2')-dimethylcytidine
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC
InChIInChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1
InChIKeyBNXGRQLXOMSOMV-PEBGCTIMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(4), O(2')-Dimethylcytidine (m4Cm) – CAS 13048-95-8: A Rare Dual-Methylated RNA Nucleoside for Ribosomal Decoding Studies


N(4), O(2')-Dimethylcytidine (CAS 13048-95-8; synonym: m4Cm) is a rare, naturally occurring modified cytidine nucleoside characterized by concurrent methylation of the exocyclic N4 nitrogen of the cytosine base and the 2′-O oxygen of the ribose sugar [1]. To date, this dual methylation pattern has been identified exclusively in bacterial 16S ribosomal RNA (rRNA) at position 1402 (E. coli numbering), a critical locus within the ribosomal decoding center [2]. In contrast to its monomethylated analogs N4-methylcytidine (m4C) and 2′-O-methylcytidine (Cm), m4Cm requires two distinct methyltransferases (RsmH for N4-methylation and RsmI for 2′-O-methylation) acting sequentially on the assembled 30S ribosomal subunit, underscoring its unique biogenesis and specialized structural role in fine-tuning translational fidelity [3].

Why m4Cm Cannot Be Replaced by 2′-O-Methylcytidine (Cm) or N4-Methylcytidine (m4C) in Ribosomal Decoding Studies


Although N4,2′-O-dimethylcytidine (m4Cm) shares structural elements with the monomethylated analogs 2′-O-methylcytidine (Cm) and N4-methylcytidine (m4C), experimental evidence demonstrates that m4Cm exhibits distinct thermodynamic and functional properties that are non-additive and cannot be reproduced by substituting either analog individually or in combination. Thermodynamic UV-melting studies reveal that m4Cm imparts a significantly greater stabilization to RNA duplexes (ΔΔG°37 = −1.3 kcal/mol) compared to Cm (ΔΔG°37 = −0.6 kcal/mol) [1]. Furthermore, genetic knockout studies in E. coli establish that the N4-methylation and 2′-O-methylation of m4Cm confer separable and non-redundant effects on translational fidelity; loss of N4-methylation alone results in a 1.8-fold increase in non-AUG initiation, whereas loss of 2′-O-methylation leads to increased frameshifting, demonstrating that both modifications are essential for proper ribosomal function [2]. These data collectively refute the notion that Cm or m4C can serve as functional surrogates for m4Cm in decoding region investigations or in vitro reconstitution assays.

Quantitative Differentiation of N(4), O(2')-Dimethylcytidine (m4Cm) Against Closest Analogs: Thermodynamic, Functional, and Conformational Evidence


Superior RNA Duplex Stabilization: m4Cm Outperforms 2′-O-Methylcytidine (Cm) and 5-Methylcytidine (m5C)

In UV-melting experiments conducted on synthetic decoding region RNA constructs (E. coli 16S rRNA helix 44 analogs), m4Cm imparts the greatest stabilization among all tested cytidine modifications. The m4Cm-containing construct (m4Cm-C-U) exhibits a ΔG°37 of −12.2 kcal/mol and a Tm of 68.9 °C, corresponding to a stabilization of ΔΔG°37 = −1.3 kcal/mol relative to the unmodified cytidine control (C-C-U; ΔG°37 = −10.9 kcal/mol, Tm = 65.6 °C) [1]. This stabilization is 2.2-fold greater than that conferred by 2′-O-methylcytidine alone (Cm-C-U; ΔG°37 = −11.5 kcal/mol, ΔΔG°37 = −0.6 kcal/mol, Tm = 66.3 °C) and contrasts sharply with 5-methylcytidine (m5C), which exerts a destabilizing effect (C-m5C-U; ΔG°37 = −10.3 kcal/mol, ΔΔG°37 = +0.6 kcal/mol, Tm = 63.6 °C) [1].

RNA Thermodynamics Ribosome Structure Nucleic Acid Stability

Differential Control of Translational Fidelity: N4-Methylation Suppresses Non-AUG Initiation While 2′-O-Methylation Maintains Reading Frame

Using a dual-luciferase reporter system in E. coli knockout strains, Kimura and Suzuki (2010) dissected the individual contributions of the N4-methyl and 2′-O-methyl groups of m4Cm1402 to translational fidelity [1]. Deletion of rsmH (encoding the N4-methyltransferase) resulted in a 1.8-fold increase in initiation at the non-canonical AUU codon relative to wild-type, a 50% decrease in UGA stop codon read-through, and a 20% decrease in UAG read-through. In contrast, deletion of rsmI (encoding the 2′-O-methyltransferase) caused a 1.3-fold increase in UGA read-through, a 1.3-fold increase in +1 frameshifting, and a 1.2-fold increase in −1 frameshifting [1]. The double knockout (ΔrsmH/ΔrsmI) recapitulated the ΔrsmH phenotype for UGA read-through, indicating a dominant role for N4-methylation in this parameter, but both modifications were required for efficient initiation at UUG and GUG codons [1].

Translational Fidelity Ribosome Function Decoding Center

Synthesis Feasibility and Scalability: Comparable Overall Yield to Monomethylated Analogs Via Optimized Route

The synthetic accessibility of m4Cm is a critical procurement consideration. Mahto and Chow (2008) reported an optimized synthesis yielding m4Cm with an overall yield of 67% on multigram scale, utilizing an acetylated 2′-O-methyluridine intermediate that is activated at C4 with tetrazole and subjected to methylamine displacement [1]. This 67% overall yield is identical to that achieved for 2′-O-methylcytidine (Cm) via the same synthetic route, and compares favorably to N4-methylcytidine (m4C), which was obtained in 84% overall yield [1]. Earlier synthetic approaches yielded substantially lower quantities: the Robins and Naik method provided only 20% overall yield in four steps, while the Nyilas and Chattopadhyaya method gave approximately 35% overall yield but required the expensive TIPDSiCl2 reagent for 3′,5′-O-ribose protection [1].

Nucleoside Synthesis Phosphoramidite Chemistry Process Scalability

Unique Phylogenetic and Functional Niche: m4Cm Is Exclusively Found in Bacterial 16S rRNA at the Decoding Center P-Site

Phylogenetic analysis by Kimura and Suzuki (2010) established that the methyltransferase genes responsible for m4Cm1402 formation—rsmH (N4-methyltransferase) and rsmI (2′-O-methyltransferase)—are conserved across nearly all bacterial species examined but are absent from archaea and most eukaryotes [1]. In human 18S rRNA, the position equivalent to E. coli C1402 is modified only to 2′-O-methylcytidine (Cm), not m4Cm, while in hamster mitochondrial 12S rRNA, the site is modified to N4-methylcytidine (m4C) [1]. A recent LC-MS/MS study further expanded the known distribution of m4Cm, providing the first direct evidence for its presence in plants across an evolutionary gradient from bryophytes to flowering plants [2]. This phylogenetic restriction—and its recent expansion to plant systems—renders m4Cm a uniquely informative biomarker for bacterial ribosome studies and an emerging target for cross-kingdom comparative RNA modification analysis.

RNA Modification Phylogeny Ribosome Evolution Bacterial Specificity

Conformational Preference: m4Cm Adopts Anti Conformation with Sugar Pucker Influenced by Dual Methylation

Circular dichroism (CD) and 1D NOE difference spectroscopy revealed that m4Cm, like cytidine and its monomethylated analogs Cm and m4C, preferentially adopts the anti conformation about the glycosidic bond [1]. However, proton coupling constant analysis demonstrated that the position of methylation (O2′ vs. N4) exerts a discernible effect on the ribose sugar pucker equilibrium [1]. While specific sugar pucker population percentages are not numerically reported in the abstract, the study concludes that the dual methylation of m4Cm produces a conformational signature distinct from that of either Cm or m4C alone, which may contribute to the observed thermodynamic stabilization and functional specificity of m4Cm in the decoding center [1].

Nucleoside Conformation CD Spectroscopy NMR

High-Value Application Scenarios for N(4), O(2')-Dimethylcytidine (m4Cm) Based on Verified Differential Evidence


Construction of Thermodynamically Stabilized RNA Decoding Region Models for Biophysical Studies

Investigators requiring maximally stabilized RNA duplexes for structural biology (X-ray crystallography, cryo-EM) or biophysical studies (UV-melting, FRET) of the 16S rRNA decoding region should incorporate m4Cm at position 1402. The −1.3 kcal/mol ΔΔG°37 stabilization conferred by m4Cm is 2.2-fold greater than that of Cm (−0.6 kcal/mol) and contrasts with the destabilizing effect of m5C (+0.6 kcal/mol), enabling the study of native-like thermodynamic landscapes under physiologically relevant buffer conditions [1].

In Vitro Reconstitution of Bacterial Ribosome Assembly and Methyltransferase Activity Assays

Studies aimed at elucidating the sequential action of RsmH and RsmI methyltransferases—or at reconstituting m4Cm1402 formation on 30S subunits—require the unmodified cytidine substrate as a negative control and the fully modified m4Cm product as a positive control or reference standard. The distinct and non-redundant functional contributions of N4-methylation (1.8-fold suppression of non-AUG initiation) and 2′-O-methylation (suppression of frameshifting by ~30%) underscore that assays using only Cm or m4C will not accurately reflect the native modification state or functional readouts [2].

Phylogenetic and Comparative RNA Modification Studies Across Bacterial and Plant Species

m4Cm serves as a uniquely specific biomarker for bacterial 16S rRNA and, as recently discovered, for plant RNA across an evolutionary spectrum from bryophytes to flowering plants [3]. Its absence from archaea and most eukaryotic cytoplasmic rRNAs (where Cm or m4C are found instead) makes m4Cm indispensable for cross-kingdom comparative studies, phylogenetic profiling of RNA modification machinery, and investigations into the evolutionary emergence of dual methylation [2].

Synthesis of m4Cm-Containing Oligonucleotides via Solid-Phase Phosphoramidite Chemistry

The availability of an optimized synthetic route yielding m4Cm at 67% overall yield—comparable to Cm and scalable to multigram quantities—enables the routine preparation of m4Cm phosphoramidite building blocks for solid-phase oligonucleotide synthesis [1]. Researchers can confidently procure or synthesize m4Cm for incorporation into custom RNA constructs using 5′-silyl-2′-ACE chemistry, as demonstrated in the site-specific incorporation of m4Cm into decoding region RNA models [4].

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